molecular formula C9H10N2O B11917151 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol

2,7-Dimethylimidazo[1,2-a]pyridin-8-ol

Cat. No.: B11917151
M. Wt: 162.19 g/mol
InChI Key: NJUDSROULHHHCX-UHFFFAOYSA-N
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Description

2,7-Dimethylimidazo[1,2-a]pyridin-8-ol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and functionalization steps. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are scaled up to accommodate larger quantities and may include continuous flow processes, advanced catalytic systems, and automated reaction setups to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylimidazo[1,2-a]pyridin-8-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted imidazo[1,2-a]pyridines with various functional groups. These products can exhibit different chemical and physical properties, making them useful for diverse applications .

Scientific Research Applications

2,7-Dimethylimidazo[1,2-a]pyridin-8-ol has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2,7-Dimethylimidazo[1,2-a]pyridin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

2,7-Dimethylimidazo[1,2-a]pyridin-8-ol can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridine: Lacks the methyl and hydroxyl groups, resulting in different chemical properties and applications.

    Imidazo[1,2-a]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring, leading to variations in reactivity and biological activity.

    Substituted Imidazo[1,2-a]pyridines:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2,7-dimethylimidazo[1,2-a]pyridin-8-ol

InChI

InChI=1S/C9H10N2O/c1-6-3-4-11-5-7(2)10-9(11)8(6)12/h3-5,12H,1-2H3

InChI Key

NJUDSROULHHHCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CN2C=C1)C)O

Origin of Product

United States

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